"Ketoconazole impurity 1" chemical structure and properties
"Ketoconazole impurity 1" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Integrity
In the realm of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Ketoconazole, a broad-spectrum synthetic antifungal agent, is widely used to treat a variety of fungal infections.[1] As with any synthetically derived compound, the manufacturing process of ketoconazole can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and could even pose a toxicological risk. Therefore, the identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide and are a critical aspect of drug development and quality control.[2]
This technical guide provides a comprehensive overview of a specific known impurity of Ketoconazole, designated as "Ketoconazole Impurity 1." We will delve into its chemical structure, physicochemical properties, potential pathways of formation, and robust analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of ketoconazole.
Part 1: Unveiling Ketoconazole Impurity 1: Chemical Identity and Physicochemical Characteristics
Ketoconazole Impurity 1 is chemically identified as 1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone .[3][4] It is a distinct chemical entity that can be present in the final ketoconazole drug product. Understanding its fundamental properties is the first step in developing effective control strategies.
Chemical Structure
The molecular structure of Ketoconazole Impurity 1 is characterized by a dihydropyrazine ring linked to a 4-hydroxyphenyl group and an acetyl group attached to one of the nitrogen atoms of the dihydropyrazine ring.
Caption: Chemical structure of Ketoconazole Impurity 1.
Physicochemical Properties
A summary of the key physicochemical properties of Ketoconazole Impurity 1 is presented in the table below. These properties are crucial for designing appropriate analytical methods, particularly for chromatography and extraction.
| Property | Value | Reference |
| IUPAC Name | 1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone | [3][5] |
| Synonyms | 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one | [3][4] |
| CAS Number | 581806-59-9 | [3][5][6] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [3][5][6] |
| Molecular Weight | 218.25 g/mol | [5][6] |
| Appearance | White to Off-white Solid | [3] |
| Boiling Point | 431.6±45.0 °C at 760 mmHg | [3] |
| Density | 1.241±0.06 g/cm³ | [3] |
Part 2: Formation Pathways: Synthesis and Degradation
The presence of Ketoconazole Impurity 1 in the final drug product can be attributed to two primary sources: its formation as a byproduct during the synthesis of ketoconazole or as a degradation product of the API under certain stress conditions.
Potential Synthesis Pathway
While a direct and intentional synthesis of Ketoconazole Impurity 1 is not commonly reported in the literature, its structural similarity to key intermediates in the synthesis of ketoconazole suggests potential formation pathways. A crucial intermediate in ketoconazole synthesis is 1-acetyl-4-(4-hydroxyphenyl)piperazine .[6] The synthesis of this intermediate is well-documented and typically involves the acetylation of 4-(piperazin-1-yl)phenol.
Caption: Potential formation pathway of a key intermediate.
It is plausible that under certain reaction conditions, side reactions or incomplete reactions during the synthesis of ketoconazole could lead to the formation of the dihydropyrazine ring system present in Impurity 1, instead of the desired piperazine moiety.
Degradation of Ketoconazole
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Studies on ketoconazole have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[7][8][9] While specific studies identifying Impurity 1 as a direct degradant are not widely published, the structural changes observed in degradation pathways of similar compounds suggest that hydrolysis or oxidation of the ketoconazole molecule could potentially lead to the formation of this impurity. Ketoconazole is known to be least stable at low pH.[5]
Part 3: Analytical Methodologies for Detection and Quantification
A robust and validated analytical method is crucial for the accurate detection and quantification of Ketoconazole Impurity 1. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ketoconazole and its impurities due to its high resolution and sensitivity.[7][10][11][12]
Recommended HPLC Method
The following is a recommended starting point for an isocratic HPLC method for the determination of Ketoconazole Impurity 1, based on established methods for ketoconazole and its related substances.[13]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Waters Xbridge BEH C8 (4.6 mm x 150 mm, 3.5 µm) or equivalent | A C8 column provides good retention and separation for moderately polar compounds like ketoconazole and its impurities. |
| Mobile Phase | To be optimized. A common mobile phase for ketoconazole analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). | The buffer controls the pH and influences the ionization of the analytes, while the organic modifier controls the retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 45 °C | Elevated temperature can improve peak shape and reduce analysis time. |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
| Detector | PDA Detector, Wavelength: 225 nm | A Photodiode Array (PDA) detector allows for the acquisition of the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. 225 nm is a common wavelength for the detection of ketoconazole and its related substances.[7][13] |
| Autosampler Temperature | 15 °C | Keeping the samples cool in the autosampler minimizes potential degradation before injection. |
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of Ketoconazole Impurity 1 reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the ketoconazole drug substance or product in the diluent to a known concentration.
-
-
Chromatographic System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the chromatographic parameters as per the table above.
-
-
Injection and Data Acquisition:
-
Inject the standard solution to determine the retention time and response of Ketoconazole Impurity 1.
-
Inject the sample solution.
-
Acquire the chromatograms and the PDA data.
-
-
Data Analysis:
-
Identify the peak corresponding to Ketoconazole Impurity 1 in the sample chromatogram by comparing its retention time with that of the standard.
-
Confirm the identity of the peak by comparing its UV spectrum with that of the standard.
-
Quantify the amount of Ketoconazole Impurity 1 in the sample using the external standard method.
-
Caption: A typical analytical workflow for HPLC analysis.
Method Validation:
For routine use, this HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The effective control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. This technical guide has provided a detailed overview of Ketoconazole Impurity 1, from its fundamental chemical properties to a robust analytical methodology for its control. By understanding the identity, formation pathways, and analytical detection of this impurity, pharmaceutical scientists and manufacturers can implement effective control strategies throughout the drug development and manufacturing lifecycle, ultimately safeguarding patient health.
References
-
Pharmacophore. Development and validation of reverse phase-hplc-method-for-estimation-of-ketoconazole-in-bulk-dru. [Link]
- Staub, I., & Bergold, A. M. (2002). Determination of Ketoconazole in Shampoo by High Performance Liquid Chromatography. Latin American Journal of Pharmacy, 21(4), 386-389.
-
SynZeal. Ketoconazole Impurities. [Link]
-
PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]
- Taylor, R. B., et al. (1996). An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1145-1151.
- Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1671.
- Parikh, S., et al. (2014). Stability Indicating RP-HPLC Method For Determination Of Ketoconazole In Bulk Drug And In Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(8), 3364.
- Gómez-Gomar, A., et al. (2007). Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry.
-
Pharmaffiliates. 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanone. [Link]
- Patel, S., et al. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(3), 595-606.
- Al-Momani, I. F. (2001). Ion-pairing liquid chromatographic method determination of ketoconazole and stress degradation in pharmaceutical formulations with fluorescence detection. Journal of the Brazilian Chemical Society, 12, 640-644.
-
Veeprho. Ketoconazole Impurities and Related Compound. [Link]
- Al-Momani, I. F. (1999). Stability assessment of ketoconazole in aqueous formulations. International journal of pharmaceutics, 190(1), 69-75.
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. emergingstandards.usp.org [emergingstandards.usp.org]
